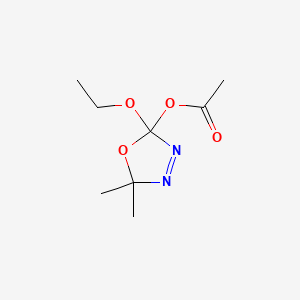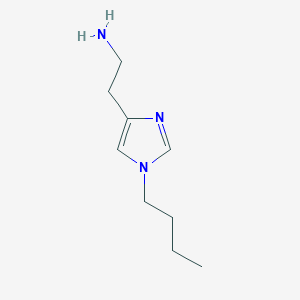
2-(1-Butyl-1H-imidazol-4-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole-4-ethanamine,1-butyl-(9CI) is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological and chemical properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-4-ethanamine,1-butyl-(9CI) typically involves the cyclization of amido-nitriles under mild conditions. This process can be catalyzed by nickel, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for imidazole derivatives often involve multi-component reactions, which are efficient and scalable. These methods include the condensation of 1,2-diketones with ammonium acetate and aldehydes, often using catalysts to enhance the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Imidazole-4-ethanamine,1-butyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolones.
Reduction: Reduction reactions can yield different substituted imidazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions: Common reagents used in these reactions include molecular oxygen for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products: The major products formed from these reactions include disubstituted imidazoles, imidazolones, and various substituted imidazole derivatives .
Wissenschaftliche Forschungsanwendungen
1H-Imidazole-4-ethanamine,1-butyl-(9CI) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1H-Imidazole-4-ethanamine,1-butyl-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. For example, imidazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism .
Vergleich Mit ähnlichen Verbindungen
1-Butylimidazole: Similar in structure but lacks the ethanamine group, making it less versatile in biological applications.
N-Methyl-1H-imidazole-4-ethanamine: Similar but with a methyl group instead of a butyl group, affecting its chemical reactivity and biological activity.
Uniqueness: 1H-Imidazole-4-ethanamine,1-butyl-(9CI) is unique due to its combination of the butyl and ethanamine groups, which enhance its solubility and reactivity, making it more effective in various applications compared to its similar compounds .
Eigenschaften
CAS-Nummer |
779979-10-1 |
|---|---|
Molekularformel |
C9H17N3 |
Molekulargewicht |
167.25 g/mol |
IUPAC-Name |
2-(1-butylimidazol-4-yl)ethanamine |
InChI |
InChI=1S/C9H17N3/c1-2-3-6-12-7-9(4-5-10)11-8-12/h7-8H,2-6,10H2,1H3 |
InChI-Schlüssel |
KMDLDHUROHNPJS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C=C(N=C1)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


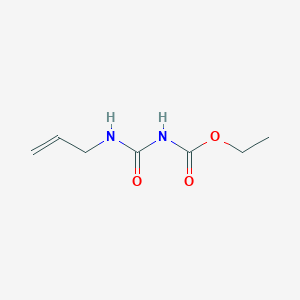
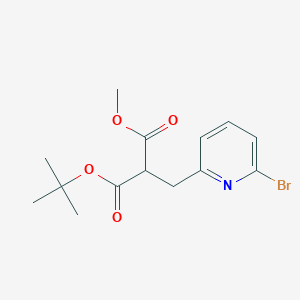


![1-[(3-Chloro-2-propenyl)oxy]-2,4-dimethylbenzene](/img/structure/B13810776.png)
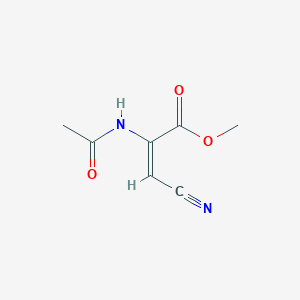
![3,6,8-Trimethylpyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13810783.png)
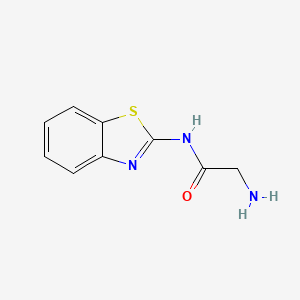


![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,5-dimethylphenyl)-](/img/structure/B13810808.png)
